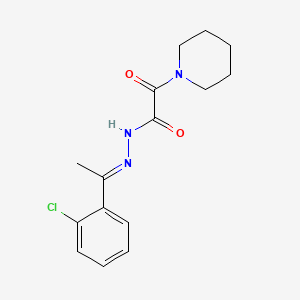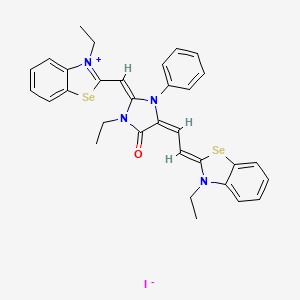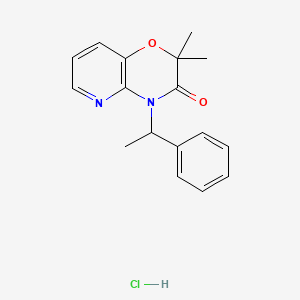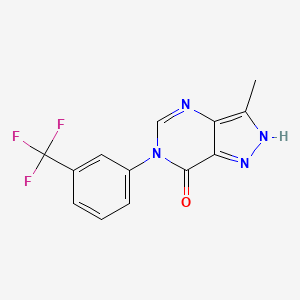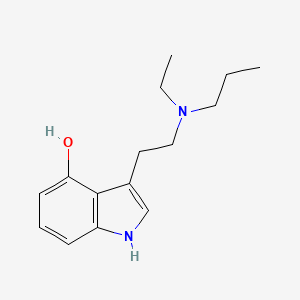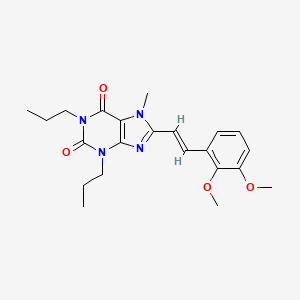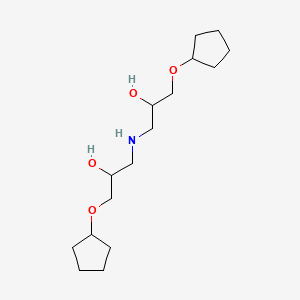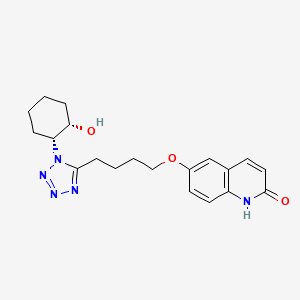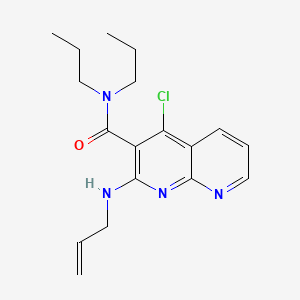
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often utilize scalable and eco-friendly approaches. These methods may include the use of water-soluble catalysts for reactions in aqueous media under air atmosphere, ensuring high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted compounds with enhanced biological activity .
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- involves its interaction with molecular targets such as mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cytotoxic effects in cancer cells, leading to cell death. Additionally, its anti-inflammatory activity is mediated through the downregulation of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dipropyl-2-(2-propenylamino)- is unique due to its specific substituents, which enhance its cytotoxic and anti-inflammatory properties compared to other 1,8-naphthyridine derivatives . The presence of the 4-chloro, N,N-dipropyl, and 2-(2-propenylamino) groups contributes to its distinct mechanism of action and potential therapeutic applications.
Propiedades
Número CAS |
156991-97-8 |
|---|---|
Fórmula molecular |
C18H23ClN4O |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
4-chloro-2-(prop-2-enylamino)-N,N-dipropyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O/c1-4-9-20-17-14(18(24)23(11-5-2)12-6-3)15(19)13-8-7-10-21-16(13)22-17/h4,7-8,10H,1,5-6,9,11-12H2,2-3H3,(H,20,21,22) |
Clave InChI |
ZJXLUKUCHQLYSA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



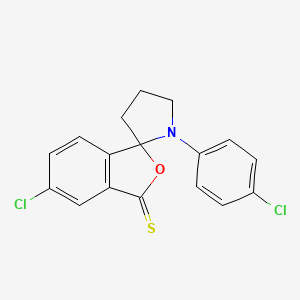
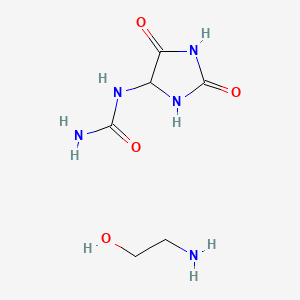
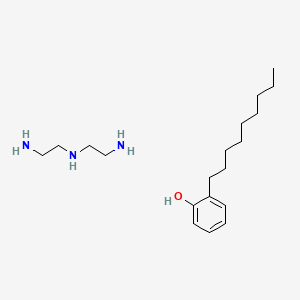
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
